BenchChemオンラインストアへようこそ!

(2S,4S)-2,4-Dimethylazetidine hydrochloride

Drug Discrimination LSD-like Activity Serotonin Receptor Pharmacology

(2S,4S)-2,4-Dimethylazetidine hydrochloride is a chiral, enantiomerically pure azetidine derivative with methyl substituents in the trans-(S,S) configuration at the 2- and 4-positions of the strained four-membered nitrogen heterocycle [3.0.CO;2-8" target="_blank">1]. This compound serves as a rigid, conformationally constrained analogue of diethylamine and has been principally validated as the stereochemical component conferring optimal pharmacological activity in lysergamide-based serotonin receptor ligands, most notably LSZ (lysergic acid 2,4-dimethylazetidide).

Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
CAS No. 470666-35-4
Cat. No. B6300805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2,4-Dimethylazetidine hydrochloride
CAS470666-35-4
Molecular FormulaC5H12ClN
Molecular Weight121.61 g/mol
Structural Identifiers
SMILESCC1CC(N1)C.Cl
InChIInChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m0./s1
InChIKeyHNDQBGXJXDSIMB-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-2,4-Dimethylazetidine Hydrochloride (CAS 470666-35-4): Chiral Azetidine Building Block for Conformationally Constrained Drug Discovery


(2S,4S)-2,4-Dimethylazetidine hydrochloride is a chiral, enantiomerically pure azetidine derivative with methyl substituents in the trans-(S,S) configuration at the 2- and 4-positions of the strained four-membered nitrogen heterocycle [1]. This compound serves as a rigid, conformationally constrained analogue of diethylamine and has been principally validated as the stereochemical component conferring optimal pharmacological activity in lysergamide-based serotonin receptor ligands, most notably LSZ (lysergic acid 2,4-dimethylazetidide) [2]. It is commercially available as the hydrochloride salt at ≥95–97% purity from multiple suppliers, with the stereochemistry authenticated by the specific CAS registry number 470666-35-4 .

Why Generic Azetidine Substitution Fails for (2S,4S)-2,4-Dimethylazetidine Hydrochloride: Stereochemistry Governs Pharmacological Outcome


The (2S,4S) stereoisomer cannot be interchanged with its (2R,4R) enantiomer, the cis-2,4-dimethylazetidine diastereomer, or achiral dimethylazetidine regioisomers without profound loss of target activity. In lysergamide constructs, the (S,S)-dimethylazetidine-derived ligand (2c) exhibits an ED₅₀ of 25 nmol/kg in rat drug discrimination, whereas the (R,R)-enantiomer-derived ligand (2b) requires 134 nmol/kg—a 5.4-fold potency reduction [1]. At the 5-HT₂A receptor, the functional EC₅₀ shifts from 19 nM for the (S,S) derivative to 102 nM for the (R,R) derivative (5.4-fold), with concomitant loss of intrinsic efficacy [1]. Similarly, 3,3-dimethylazetidine—a geminally substituted achiral isomer—offers fundamentally different conformational constraints and cannot replicate the C₂-symmetric chiral environment required for stereoselective receptor recognition or asymmetric catalysis applications [2]. These quantitative differences demonstrate that stereochemistry, not merely the azetidine scaffold, dictates biological and catalytic performance.

Quantitative Comparative Evidence for (2S,4S)-2,4-Dimethylazetidine Hydrochloride Versus Closest Analogs


5.4-Fold Superior In Vivo Behavioral Potency: (S,S) vs. (R,R) Diastereomer in Rat Drug Discrimination

In the rat two-lever drug discrimination (DD) model trained with LSD tartrate (0.08 mg/kg), the lysergamide derived from (S,S)-(+)-2,4-dimethylazetidine (compound 2c) fully substituted with an ED₅₀ of 25 nmol/kg (95% CI: 16–39 nmol/kg; 0.010 mg/kg). In contrast, the (R,R)-enantiomer-derived lysergamide (2b) gave an ED₅₀ of 134 nmol/kg (95% CI: 66–271 nmol/kg; 0.055 mg/kg), and the cis-diastereomer-derived lysergamide (2a) gave an ED₅₀ of 115 nmol/kg (95% CI: 72–182 nmol/kg; 0.047 mg/kg). LSD itself had an ED₅₀ of 45 nmol/kg (0.019 mg/kg) in the same assay [1]. Thus, the (S,S) derivative is 5.4-fold more potent than the (R,R) enantiomer and 4.6-fold more potent than the cis diastereomer, and is at least equipotent to LSD itself.

Drug Discrimination LSD-like Activity Serotonin Receptor Pharmacology 5-HT2A

5-HT2A Receptor Functional Potency: (S,S) EC₅₀ = 19 nM vs. (R,R) EC₅₀ = 102 nM with Higher Intrinsic Activity

At the cloned rat 5-HT₂A receptor, the (S,S)-derived lysergamide (2c) stimulated phosphoinositide (PI) accumulation with an EC₅₀ of 19 nM and achieved 43% maximal stimulation relative to 10 µM 5-HT. In the same assay, the (R,R)-derived lysergamide (2b) had an EC₅₀ of 102 nM (5.4-fold higher) with 36% maximal stimulation, and the cis-derived lysergamide (2a) had an EC₅₀ of 69 nM (3.6-fold higher) with 30% maximal stimulation. LSD (1) had an EC₅₀ of 15 nM with 23% maximal stimulation, meaning 2c achieves nearly equivalent functional potency but with significantly higher intrinsic efficacy (43% vs. 23%) [1]. In radioligand binding, (S,S)-2c had a Kᵢ of 8.3 nM at 5-HT₂A vs. 21 nM for (R,R)-2b (2.5-fold selectivity) and 7.9 nM for cis-2a [1].

5-HT2A Receptor Phosphoinositide Turnover Functional Selectivity GPCR

Exceptional 5-HT1A Receptor Affinity: (S,S) Kᵢ = 0.45 nM—Highest Among All Stereoisomers

At the human 5-HT₁A receptor, the (S,S)-derived lysergamide (2c) displayed a Kᵢ of 0.45 nM, which is 2.4-fold higher affinity than LSD itself (Kᵢ = 1.1 nM) and 15-fold higher affinity than the (R,R)-enantiomer (Kᵢ = 6.8 nM). The cis diastereomer 2a had a Kᵢ of 1.1 nM, identical to LSD [1]. Only (S,S)-2c fully substituted in rats trained to discriminate the 5-HT₁A agonist LY293284, with an ED₅₀ of 85 nmol/kg, whereas LSD itself does not substitute in this paradigm [1]. This unique dual 5-HT₂A/5-HT₁A activity profile is stereochemistry-dependent: neither the (R,R) nor cis isomer achieves comparable 5-HT₁A engagement.

5-HT1A Receptor Serotonin Receptor Subtype Selectivity Hallucinogen Pharmacology

Equipotent to LSD in Mouse Head-Twitch Response: LSZ ED₅₀ = 114.2 nmol/kg Confirms In Vivo Translational Relevance

In the mouse head-twitch response (HTR) assay—a well-validated behavioral correlate of 5-HT₂A receptor activation—(2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ), the lysergamide derived from (2S,4S)-2,4-dimethylazetidine, produced an inverted-U-shaped dose-response curve with an ED₅₀ of 114.2 nmol/kg. This was numerically equipotent to LSD, which had an ED₅₀ of 132.8 nmol/kg in the identical assay. The comparator AL-LAD had an ED₅₀ of 174.9 nmol/kg, making LSZ 1.5-fold more potent [1]. Nonlinear regression confirmed the dose-response curves of LSZ and LSD were not significantly different in maximal efficacy [1].

Head-Twitch Response In Vivo Psychedelic Activity C57BL/6J Mice 5-HT2A Behavioral Model

C₂-Symmetric Chiral Scaffold for Asymmetric Catalysis: Enantiopure Synthesis from L-Tartaric Acid Without Loss of Enantiomeric Purity

The (2S,4S)-2,4-dimethylazetidine scaffold provides a rigid C₂-symmetric chiral environment that is valuable as a ligand platform for asymmetric catalysis. Marinetti et al. demonstrated that chiral N-benzyl-2,4-dimethylazetidines can be prepared from optically pure anti-1,3-diols (derived from L-tartaric acid) without any loss of enantiomeric purity [1]. The (R,R) enantiomer of N-benzyl-2,4-dimethylazetidine was used to synthesize a cyclopalladated complex that functions as a chiral recognition agent for phosphorus ligands [1]. In related work, C₂-symmetric 2,4-disubstituted azetidine β-amino alcohols achieved enantiomeric excesses of 83–93% for arylaldehydes in the asymmetric addition of diethylzinc, with performance exceeding that of the corresponding 2,5-disubstituted pyrrolidine ligands [2]. Unlike 3,3-dimethylazetidine, which is achiral and offers only steric bulk, the trans-2,4-disubstituted scaffold with defined (S,S) stereochemistry provides both conformational rigidity and chiral induction capability.

Asymmetric Catalysis Chiral Ligand Design Cyclopalladated Complexes C2-Symmetric Auxiliaries

Broad Receptor Selectivity Panel: (S,S) Profile Most Closely Resembles LSD Across 11 Serotonin and Dopamine Receptor Subtypes

In the NIMH-sponsored Psychoactive Drug Screening Program receptor panel, the (S,S)-derived lysergamide (2c) displayed a receptor affinity profile most similar to that of LSD across 11 screened targets including 5-HT₂B (Kᵢ = 27 vs. LSD = 30 nM), 5-HT₁D (2.4 vs. 3.9 nM), 5-HT₆ (15 vs. 6.9 nM), 5-HT₇ (14 vs. 6.6 nM), D₂ (data in original), D₃, and D₄ receptors [1]. In contrast, the (R,R)-derivative (2b) consistently exhibited the lowest affinity across virtually all monoamine GPCR targets: 5-HT₂B Kᵢ = 310 nM (vs. 27 nM for S,S, an 11.5-fold difference), 5-HT₆ Kᵢ = 61 nM (vs. 15 nM, a 4.1-fold difference), and 5-HT₇ Kᵢ = 31 nM (vs. 14 nM, a 2.2-fold difference) [1]. This stereochemistry-dependent receptor fingerprint means that only the (S,S) configuration reliably models the polypharmacology of LSD, while the (R,R) configuration introduces significant deviations in binding across multiple receptor subtypes.

Receptor Selectivity Profiling NIMH PDSP Screening Serotonin Receptors Dopamine Receptors

Optimal Research and Industrial Application Scenarios for (2S,4S)-2,4-Dimethylazetidine Hydrochloride


Synthesis of Conformationally Constrained Lysergamide Ligands for 5-HT₂A Receptor Mapping

The (2S,4S) enantiomer is the essential stereochemical component for preparing (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ) and related constrained lysergamide analogues. As demonstrated by Nichols et al., only the (S,S) configuration yields a lysergamide (2c) with in vivo potency equipotent to or exceeding LSD (ED₅₀ = 25 vs. 45 nmol/kg in rat drug discrimination) [1], and with the highest functional efficacy at 5-HT₂A receptors (43% PI stimulation vs. LSD's 23%) [1]. This application scenario is specifically relevant for academic and industrial medicinal chemistry teams mapping the active binding conformation of the diethylamide moiety at serotonin receptor subtypes, where the rigid azetidine constraint serves as a conformational probe.

Dual 5-HT₂A/5-HT₁A Agonist Pharmacological Tool Compound Development

The unique 5-HT₁A affinity of the (S,S)-derived lysergamide (Kᵢ = 0.45 nM; 15-fold higher than the (R,R) enantiomer) combined with potent 5-HT₂A functional activity (EC₅₀ = 19 nM) creates a dual-agonist profile not achievable with the (R,R) or cis diastereomers [1]. Researchers investigating the therapeutic potential of combined 5-HT₂A/5-HT₁A activation—a mechanism implicated in the putative antidepressant and anxiolytic effects of psychedelic compounds—should exclusively use the (2S,4S) enantiomer to preserve this dual-target engagement. Use of the (R,R) enantiomer would effectively eliminate 5-HT₁A-mediated pharmacology (Kᵢ only 6.8 nM, 15-fold weaker).

Rigid C₂-Symmetric Chiral Ligand for Enantioselective Catalysis

The (2S,4S)-2,4-dimethylazetidine scaffold serves as a precursor for C₂-symmetric chiral ligands in asymmetric catalysis. Marinetti et al. established an enantioselective synthesis from L-tartaric acid-derived anti-1,3-diols that proceeds without enantiomeric erosion, yielding N-benzyl-2,4-dimethylazetidines suitable for palladium-catalyzed cross-coupling and cyclopalladated complex formation [2]. Related C₂-symmetric azetidine β-amino alcohol ligands have demonstrated enantioselectivities of 83–93% ee in diethylzinc addition to arylaldehydes, outperforming pyrrolidine-based ligands for certain substrates [3]. Synthetic methodology groups developing new asymmetric transformations should procure the (2S,4S) enantiomer to leverage its well-characterized stereochemical integrity and established coordination chemistry.

Reference Standard for Stereochemical Quality Control in Bioactive Azetidine Synthesis

Given the profound pharmacological divergence between stereoisomers—the (S,S) isomer is 5.4-fold more behaviorally potent than (R,R) [1]—the (2S,4S)-2,4-dimethylazetidine hydrochloride (CAS 470666-35-4) serves as a critical reference standard for stereochemical authentication in pharmaceutical development and analytical chemistry. Its distinct CAS number, specific optical rotation, and well-defined NMR spectroscopic signature enable unambiguous identification and quantification of enantiomeric purity. Pharmaceutical companies incorporating 2,4-dimethylazetidine fragments into drug candidates must use enantiomerically pure (2S,4S) material as the analytical benchmark to ensure batch-to-batch consistency and regulatory compliance, particularly when the (S,S) configuration is the active pharmaceutical ingredient (API) stereochemistry.

Quote Request

Request a Quote for (2S,4S)-2,4-Dimethylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.